Product packaging for Epidihydropinidine(Cat. No.:)

Epidihydropinidine

Cat. No.: B1243738
M. Wt: 141.25 g/mol
InChI Key: BHBZNQCZKUGKCJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epidihydropinidine (Molecular Formula: C9H19N) is the major piperidine alkaloid compound identified in the needles and bark of the Norway spruce, Picea abies (L.) Karsten . This compound is of significant interest in natural product and antimicrobial research due to its promising growth-inhibitory effects against a range of bacterial and fungal pathogens . Studies report that this compound exhibits potent activity against Gram-negative and Gram-positive bacteria, as well as yeasts. It shows particularly low Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa and Enterococcus faecalis , and has demonstrated efficacy against Candida albicans and Candida glabrata . Notably, in comparative assays, this compound was nearly three times more active than the antibiotic tetracycline against P. aeruginosa and E. faecalis . Promising antibacterial effects have also been recorded against Staphylococcus aureus and Bacillus cereus . The preliminary research suggests that this compound and related Norway spruce alkaloids are powerful candidates for further investigation in the development of new antibiotics and for applications in preventing food spoilage . As a natural alkaloid, its potential mechanisms of action may align with those of other compounds in its class, which include disrupting cell membrane permeability and inhibiting vital bacterial metabolic pathways . This product is supplied for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B1243738 Epidihydropinidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-propylpiperidine

InChI

InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

BHBZNQCZKUGKCJ-RKDXNWHRSA-N

SMILES

CCCC1CCCC(N1)C

Isomeric SMILES

CCC[C@@H]1CCC[C@H](N1)C

Canonical SMILES

CCCC1CCCC(N1)C

Synonyms

epidihydropinidine

Origin of Product

United States

Natural Biogenesis and Ecological Significance

Hypothesized Function in Plant Defense Mechanisms

The chemical complexity of the plant kingdom is, in large part, a reflection of the evolutionary arms race between plants and the multitude of organisms that predate them or compete for resources. Plants, being sessile, have evolved an impressive arsenal (B13267) of chemical defenses to deter herbivores and inhibit the growth of pathogenic microorganisms. researchgate.net Among these defenses are specialized metabolites, a diverse group of compounds not essential for primary metabolism but crucial for survival and interaction with the environment. researchgate.net Alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, are a prominent group of such defensive molecules. nih.gov Epidihydropinidine, a 2,6-disubstituted piperidine (B6355638) alkaloid found in certain coniferous species, is hypothesized to play a significant role in these defense mechanisms. diva-portal.orgresearchgate.net

This compound is a notable piperidine alkaloid identified in the needles and bark of conifers such as the Norway spruce (Picea abies) and white spruce (Picea glauca). diva-portal.orgnih.govmdpi.com While the precise functions of many piperidine alkaloids in conifers are still under investigation and have historically received less attention than phenolics and terpenoids, evidence suggests they are integral to the plant's defensive strategy. diva-portal.org Their roles are thought to include deterring herbivores and providing protection against pathogens. diva-portal.orguef.fi

Defense Against Herbivores:

Research indicates that this compound, often in concert with other alkaloids like cis-pinidinol, contributes to the defense of spruce trees against insect herbivores. diva-portal.org Studies have shown that mixtures of these alkaloids can deter feeding by the larvae of the eastern spruce budworm (Choristoneura fumiferana) and also discourage oviposition by female moths of this species. diva-portal.orgmdpi.com This suggests that the presence of this compound in the foliage can make the plant less palatable and a less suitable site for the next generation of this major forest pest.

Further evidence for its anti-herbivore properties comes from studies on the large pine weevil (Hylobius abietus). A non-volatile form of dihydropinidine, a closely related compound, has demonstrated significant antifeedant properties against this weevil. uef.fi An alkaloid mixture containing (+)-epidihydropinidine was also found to have antifeedant activity against the Eastern spruce budworm. diva-portal.org Although the exact mechanism is not fully elucidated, the deterrent effect of these alkaloids likely protects the plant from excessive damage by feeding insects. However, it is noteworthy that in some contexts, such as with field voles, high concentrations of alkaloids did not act as a deterrent, indicating that the defensive role can be specific to the herbivore. uef.fi

Defense Against Pathogens:

In addition to its role in deterring herbivores, this compound has been investigated for its antimicrobial properties. While piperidine alkaloids have traditionally been considered more critical in plant-herbivore interactions, recent research has highlighted their potential in defending against microbial pathogens. mdpi.com

Synthetic (±)-epidihydropinidine has demonstrated a broad spectrum of activity against various bacteria and fungi. nih.govuef.fimdpi.com A significant study detailed its growth-inhibitory effects against several microbial strains, including both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts of the Candida genus. nih.govuef.fi For instance, it showed notable activity against Pseudomonas aeruginosa and Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) value lower than that of the antibiotic tetracycline (B611298) against these strains. nih.govuef.fi These findings suggest that this compound could contribute to the plant's defense against a range of potential pathogens, functioning as a natural antibiotic. The mycelial growth of the plant pathogenic fungus Pythium ultimum has also been shown to be significantly reduced by piperidine alkaloids from fire ant venom, which are structurally similar to this compound. uef.fi

The following table summarizes the antimicrobial activity of (±)-Epidihydropinidine against a selection of bacteria and fungi, based on published research findings.

Microorganism Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Pseudomonas aeruginosaGram-negative Bacteria5.37
Enterococcus faecalisGram-positive Bacteria5.37
Staphylococcus aureusGram-positive Bacteria10.75
Bacillus cereusGram-positive Bacteria10.75
Salmonella entericaGram-negative Bacteria43
Candida glabrataFungus (Yeast)5.37
Candida albicansFungus (Yeast)5.37
Data sourced from Fyhrquist et al. (2017). nih.govuef.fi

This evidence collectively supports the hypothesis that this compound is a multifunctional defensive alkaloid in spruce, contributing to the plant's resistance to both herbivory and microbial infection.

Advanced Synthetic Methodologies and Stereochemical Control

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis aims to construct a target chiral molecule from achiral or racemic starting materials, creating the desired enantiomer in excess. For Epidihydropinidine, this involves a variety of powerful techniques, including chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

The chiral pool synthesis is an approach that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. mdpi.com Biomass feedstocks, such as carbohydrates, amino acids, and terpenes, represent a vast and renewable source of these chiral building blocks. weedturf.org This strategy leverages the inherent chirality of these natural molecules to construct complex targets like this compound, transferring the stereochemical information from the starting material to the final product.

While direct syntheses of this compound from complex biomass platforms like chitin (B13524) are still emerging for related alkaloids, the principle is well-demonstrated through the use of key chiral synthons. rsc.org A prominent example of a chiral pool strategy involves the use of enantiopure 2-piperidineethanol (B17955) as a versatile starting material. mdpi.com Although this specific precursor is often synthesized industrially via hydrogenation, its application in subsequent steps as a resolved, enantiopure building block embodies the chiral pool philosophy. mdpi.comresearchgate.net From this chiral synthon, the synthesis of (−)-epidihydropinidine can be achieved through a sequence involving the introduction of a methyl group at the C-6 position using methodologies like the Beak's N-Boc-piperidine α-lithiation/alkylation. mdpi.com

Asymmetric catalysis is a powerful tool for creating chiral molecules, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.orgnih.gov This approach is often more efficient and atom-economical than using stoichiometric chiral reagents. Various forms of asymmetric catalysis, including biocatalysis and organocatalysis, have been successfully applied to the synthesis of this compound and its key intermediates.

Biocatalysis utilizes enzymes or whole organisms as catalysts to perform chemical transformations with high selectivity under mild conditions. nih.gov

A notable example is the synthesis of both (+)- and (−)-Epidihydropinidine using baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of methyl (2-oxocyclohexyl)acetate. tandfonline.comtandfonline.comnih.gov This biocatalytic reduction yields two key hydroxy ester intermediates with excellent enantiomeric purity, which are then converted into the target alkaloids. tandfonline.comresearchgate.net The enantiomeric excess for the resulting chiral alcohols was determined to be greater than 99%. tandfonline.comnih.gov

SubstrateBiocatalystProductEnantiomeric Excess (ee)Reference
Methyl (2-oxocyclohexyl)acetateBaker's YeastMethyl (1R,2S)-2-hydroxycyclohexyl)acetate>99% tandfonline.comnih.gov
Methyl (2-oxocyclohexyl)acetateBaker's YeastMethyl (1S,2R)-2-hydroxycyclohexyl)acetate>99% tandfonline.comnih.gov

Another powerful biocatalytic tool is the use of imine reductases (IREDs). matthey.com These enzymes catalyze the stereoselective reduction of C=N bonds, which is a key step in the synthesis of many nitrogen-containing heterocycles. acs.orgresearchgate.net In chemo-enzymatic routes toward piperidine (B6355638) alkaloids, IREDs have been screened for the reduction of cyclic imine precursors. acs.orgresearchgate.net While a highly efficient synthesis of dihydropinidine has been developed using a concurrent transaminase-imine reductase cascade, the application to this compound has also been explored. acs.orgresearchgate.net The stereochemical outcome (i.e., the cis/trans ratio of the product) is highly dependent on the specific IRED used and the substitution pattern of the imine substrate. acs.org

Enzymatic kinetic resolution is a method for separating a racemic mixture by using an enzyme that selectively reacts with one enantiomer faster than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer, while the product is formed from the faster-reacting enantiomer.

This technique has been applied to the synthesis of this compound through the resolution of racemic intermediates like 2-piperidineethanol. mdpi.comresearchgate.net In one approach, pig liver esterase (PLE) was used to hydrolyze N-protected ester derivatives of 2-piperidineethanol. mdpi.comresearchgate.net However, this specific method resulted in low enantioselectivity, with the highest enantiomeric excess for the resulting acid being 24%. mdpi.comresearchgate.net More successful resolutions of 2-piperidineethanol have been achieved through lipase-catalyzed acylation, which, after crystallization, yields enantiopure building blocks suitable for the total synthesis of alkaloids like (-)-Epidihydropinidine. mdpi.comresearchgate.net

SubstrateEnzymeReaction TypeProduct e.e.Reference
Racemic N-Boc-2-(2-acetoxyethyl)piperidinePig Liver Esterase (PLE)HydrolysisLow (up to 24%) mdpi.comresearchgate.net
Racemic N-Boc-2-piperidineethanolLipaseAcylationHigh (after crystallization) researchgate.net

Organocatalysis involves the use of small, metal-free organic molecules to catalyze asymmetric transformations. d-nb.info This field has provided concise and efficient routes to chiral piperidine skeletons.

A key strategy is the organocatalytic intramolecular aza-Michael reaction, which can be used to construct the chiral piperidine ring. mdpi.com For instance, enantiopure N-protected 2-piperidineethanol, a precursor to this compound, has been synthesized in high enantiomeric excess using this method. mdpi.com Proline and its derivatives are common catalysts for such transformations, proceeding through an enamine-based mechanism to achieve high stereocontrol. acs.org These organocatalytic methods provide direct access to the core piperidine structure, which can then be further elaborated to complete the synthesis of the target alkaloid. acs.orgmolaid.com

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction in organic synthesis that converts alkenes into chiral vicinal diols with high enantioselectivity. mdpi.com This reaction utilizes osmium tetroxide as the oxidant in combination with a chiral quinine-based ligand. mdpi.com

This powerful method has been applied as a key step in the asymmetric synthesis of (+)-Epidihydropinidine. acs.orgresearchgate.netmolaid.com In this approach, the Sharpless AD is performed on an acyclic azide (B81097) precursor, such as 5-hexenylazide. acs.org The reaction installs two chiral hydroxyl groups with a predictable stereochemical outcome based on the choice of the chiral ligand (AD-mix-α or AD-mix-β). This diol intermediate is then transformed through subsequent steps, including an intramolecular aminocyclization, to form the 2,6-disubstituted piperidine ring of (+)-Epidihydropinidine, effectively translating the stereochemistry from the acyclic diol to the final heterocyclic product. acs.orgresearchgate.net

Asymmetric Catalytic Reactions

Enzymatic Kinetic Resolution Techniques

Diastereoselective Route Development

The development of diastereoselective routes to this compound has been a primary focus, aiming to control the relative stereochemistry of the substituents on the piperidine ring. These methods often employ powerful, stereoselective reactions to install the required chiral centers with high fidelity.

Key to the successful synthesis of this compound is the ability to selectively functionalize the piperidine ring and induce the desired stereochemistry. Methodologies such as the Wacker-Tsuji oxidation and the diastereoselective reduction of cyclic imines have proven to be particularly effective. acs.orgnih.gov

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone. libretexts.orgwikipedia.org In the context of this compound synthesis, this reaction has been employed for the regioselective oxidation of an alkenyl azide precursor. acs.orgnih.gov This strategic oxidation sets the stage for the subsequent formation of the piperidine ring. A notable synthesis of (−)-epidihydropinidine utilized a regioselective Wacker-Tsuji oxidation of an alkenylazide as a key step, demonstrating the power of this method in complex alkaloid synthesis. acs.orgnih.gov

Another pivotal strategy involves the highly diastereoselective reduction of a cyclic imine . This step is often the final and stereochemistry-determining transformation in the synthesis. The reduction of a cyclic imine intermediate, formed after the initial functionalization of the piperidine precursor, establishes the trans relationship between the substituents at the C-2 and C-6 positions of the piperidine ring, which is characteristic of this compound. acs.orgnih.gov Research has shown that these reductions can proceed with high diastereoselectivity, providing the desired stereoisomer in excellent purity. acs.orgnih.gov In one approach, the reduction of a cyclic imine was a key step in an efficient synthesis of (−)-epidihydropinidine. acs.orgnih.gov

The following table summarizes the key stereoselective reactions used in the synthesis of this compound and related alkaloids:

Reaction Description Application in this compound Synthesis Key Advantages
Wacker-Tsuji Oxidation Palladium-catalyzed oxidation of a terminal alkene to a methyl ketone. libretexts.orgwikipedia.orgRegioselective oxidation of an alkenyl azide precursor. acs.orgnih.govHigh regioselectivity and functional group tolerance. libretexts.orgwikipedia.org
Diastereoselective Cyclic Imine Reduction Reduction of a cyclic imine to a saturated piperidine ring.Establishes the trans stereochemistry of the 2,6-disubstituted piperidine core. acs.orgnih.govHigh diastereoselectivity, leading to the desired stereoisomer. acs.orgnih.gov

The construction of the carbon skeleton of this compound relies on strategic carbon-carbon bond-forming reactions and ring-closing methodologies. Among these, the Wittig reaction, ring-closing metathesis, and α-lithiation/alkylation have emerged as powerful tools. researchgate.netmdpi.combiointerfaceresearch.com

The Wittig reaction is a versatile method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. umkc.edu In the synthesis of this compound and related alkaloids, the Wittig reaction has been used to elongate the side chain at the C-2 position of the piperidine ring. mdpi.com This is followed by hydrogenation of the resulting double bond to furnish the propyl group. mdpi.com

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic systems. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based catalysts, facilitates the formation of unsaturated rings from acyclic diene precursors. organic-chemistry.orgwikipedia.org RCM has been applied in the synthesis of various piperidine alkaloids, showcasing its utility in constructing the core heterocyclic ring. researchgate.net

A particularly effective strategy for introducing substituents onto the piperidine ring is the α-lithiation/alkylation of N-Boc-piperidine, a methodology pioneered by Beak. researchgate.netmdpi.com This approach involves the deprotonation of the α-carbon of an N-Boc-protected piperidine using a strong base, followed by the addition of an electrophile to introduce a substituent. rsc.orgacs.org This method has been instrumental in the synthesis of this compound for the introduction of the methyl group at the C-6 position. researchgate.netmdpi.com The stereochemical outcome of the second alkylation is typically trans to the first substituent, which is advantageous for establishing the desired stereochemistry of this compound. rsc.org

The following table outlines key C-C bond formation and ring-closing strategies:

Reaction Description Application in this compound Synthesis Key Advantages
Wittig Reaction Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. umkc.eduElongation of the C-2 side chain. mdpi.comVersatile and reliable method for C=C bond formation. biointerfaceresearch.com
Ring-Closing Metathesis (RCM) Intramolecular metathesis of a diene to form a cyclic alkene. organic-chemistry.orgwikipedia.orgConstruction of the piperidine ring. researchgate.netPowerful for forming various ring sizes with good functional group tolerance. organic-chemistry.orgwikipedia.org
α-Lithiation/Alkylation Sequential deprotonation and alkylation at the α-position of N-Boc-piperidine. rsc.orgacs.orgIntroduction of the C-6 methyl group with trans selectivity. researchgate.netmdpi.comProvides excellent control over the introduction of substituents. rsc.orgacs.org

Regioselective Functionalization and Stereochemical Induction (e.g., Wacker-Tsuji Oxidation, Highly Diastereoselective Cyclic Imine Reduction)

Protecting Group-Free Synthetic Strategies

In the context of this compound synthesis, protecting group-free strategies have been successfully developed. acs.orgnih.gov These approaches often rely on the inherent chemoselectivity of the reactions employed. For instance, a total synthesis of (−)-epidihydropinidine was achieved without the use of protecting groups, representing one of the shortest and highest-yielding routes to this natural product to date. acs.orgnih.gov This was made possible by the careful selection of reagents and reaction conditions that allowed for the selective transformation of one functional group in the presence of others. A biomimetic, organocatalytic approach has also been reported for the synthesis of related piperidine alkaloids without the need for protecting groups. acs.org

The development of such strategies is a testament to the advancements in synthetic methodology, enabling the construction of complex molecules like this compound in a more elegant and efficient manner.

Structural Characterization and Elucidation Studies

Advanced Spectroscopic Characterization

NMR spectroscopy is indispensable for the complete structural assignment of epidihydropinidine. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, establish the carbon-hydrogen framework, while two-dimensional (2D) experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) reveal the connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively. uef.fiacs.orgacs.org

Analysis of the racemic (±)-epidihydropinidine provides key insights into its structure. uef.fi The ¹³C NMR spectrum shows distinct signals corresponding to each carbon atom in the molecule, confirming the 2,6-disubstituted piperidine (B6355638) ring with a propyl side chain. uef.fi The chemical shifts indicate the presence of methyl, methylene (B1212753), and methine groups, which are essential for piecing together the molecular skeleton. uef.filibretexts.org

Detailed 2D NMR experiments, including COSY and HSQC, are performed to unambiguously assign these signals. uef.fimdpi.com COSY spectra establish the spin-spin coupling networks between protons, confirming the sequence of methylene groups in the piperidine ring and the propyl side chain. HSQC experiments correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C NMR data. uef.fiacs.org

Table 1: ¹³C NMR Spectroscopic Data for (±)-Epidihydropinidine Data recorded in CDCl₃ at 100.6 MHz. Source: uef.fi

Carbon AtomChemical Shift (δ) [ppm]Multiplicity
C-914.2q
C-8 and C-419.6m
C-1021.3q
C-530.9t
C-333.1t
C-736.4t
C-245.8d
C-650.5d

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identifying and quantifying this compound, particularly in complex mixtures such as plant extracts. cdnsciencepub.com The gas chromatograph separates volatile compounds, and the mass spectrometer provides information on their molecular weight and structural features based on their fragmentation patterns upon electron ionization. uef.fietamu.edulibretexts.org

The mass spectrum of this compound is characterized by a specific set of fragment ions. The molecular ion peak [M]⁺ confirms the compound's molecular weight. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed during ionization. uef.fi For this compound, the base peak is observed at a mass-to-charge ratio (m/z) of 98. This fragmentation pattern serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries and standards. uef.finih.gov

Table 2: GC-MS Fragmentation Data for (±)-Epidihydropinidine Data obtained from Electron Ionization (EI) Mass Spectrometry. Source: uef.fi

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Interpretation
14013[M+H]⁺ (Quasi-molecular ion)
13912[M]⁺ (Molecular ion)
1247[M-CH₃]⁺
997-
98100Base Peak
814-
706-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, COSY, HSQC)

Absolute and Relative Stereochemistry Determination

Determining the precise three-dimensional structure, including the absolute and relative configurations of chiral centers, is critical for understanding the biological function of molecules like this compound.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. uhu-ciqso.es This technique provides a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined, including their spatial orientation. mdpi.com

A landmark study utilized single-crystal X-ray analysis on the hydrochloride salt of synthetically produced (-)-epidihydropinidine. nih.gov The analysis unequivocally confirmed that the absolute configuration of the chiral centers at C-2 and C-6 is (2S, 6S). acs.orgnih.gov This result was crucial as it validated the stereochemistry that had been previously proposed and confirmed that the synthetic material matched the configuration of the naturally occurring alkaloid. nih.gov The formation of a salt, such as this compound hydrochloride, is often employed to improve the crystalline quality of the parent compound, making it suitable for X-ray diffraction analysis. scielo.br

Chiral chromatography is a vital technique for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. unimi.itslideshare.net This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a molecule, causing them to travel through the chromatography column at different rates and thus be separated. up.pt

In the context of this compound synthesis, chiral High-Performance Liquid Chromatography (HPLC) has been used to determine the enantiomeric excess of key precursors. tandfonline.com For instance, the enantiomeric purity of intermediates in synthetic routes leading to this compound has been assessed by converting them into diastereomeric derivatives (e.g., with menthyl chloroformate) and analyzing the mixture with standard HPLC, or by direct analysis on a chiral column. tandfonline.com Such analyses are critical to ensure the stereochemical integrity of the final product. Techniques like chiral GC and Supercritical Fluid Chromatography (SFC) have also been applied to related piperidine alkaloids to determine enantiomeric ratios. nih.gov The enantiomeric excess is a measure of the purity of the sample, indicating how much one enantiomer is present in excess of the other in a mixture. libretexts.org

Biological Activities and Mechanistic Studies

Antimicrobial Activity Profile (In Vitro Investigations)

In vitro studies have revealed that epidihydropinidine exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungal species. uef.finih.gov

Efficacy Against Gram-Positive Bacterial Strains

This compound has shown promising antibacterial effects against several Gram-positive bacteria. Research has documented its activity against Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, and Streptococcus equi. uef.fitjnpr.org

Specifically, the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Bacillus cereus has been reported to be 10.75 µg/mL. uef.finih.gov Against Enterococcus faecalis, a common cause of nosocomial infections, this compound displayed a noteworthy MIC of 5.37 µg/mL. uef.finih.gov This activity was found to be nearly three times more potent than the antibiotic tetracycline (B611298) against E. faecalis. uef.finih.gov While direct MIC values for Streptococcus equi are not specified for this compound alone, a fraction containing 1,6-dehydropinidine, a related alkaloid, has shown activity against this bacterium. researchgate.net

Table 1: In Vitro Efficacy of this compound Against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus 10.75 µg/mL uef.finih.gov
Enterococcus faecalis 5.37 µg/mL uef.finih.gov
Bacillus cereus 10.75 µg/mL uef.finih.gov
Streptococcus equi Not specified researchgate.net

Efficacy Against Gram-Negative Bacterial Strains

The compound has also demonstrated significant efficacy against Gram-negative bacteria, which are often more resistant to antibiotics due to their outer membrane. uef.fi

Notably, this compound exhibited a low MIC value of 5.37 µg/mL against Pseudomonas aeruginosa, a level of activity that was almost three times more effective than tetracycline. uef.finih.gov For Salmonella enterica, both the MIC and the minimum bactericidal concentration (MBC) were recorded at 43 µg/mL. uef.finih.gov

Table 2: In Vitro Efficacy of this compound Against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Reference
Pseudomonas aeruginosa 5.37 µg/mL Not specified uef.finih.gov
Salmonella enterica 43 µg/mL 43 µg/mL uef.finih.gov

Antifungal Activity Against Fungal Species

This compound has also been identified as a potent antifungal agent. uef.finih.gov

Studies have shown its effectiveness against clinically relevant Candida species. The MIC for both Candida albicans and Candida glabrata was found to be 5.37 µg/mL. uef.finih.gov This is particularly significant for C. glabrata, as this compound was found to be almost three times more effective than the conventional antifungal drug amphotericin B against this species. uef.fi

Table 3: In Vitro Antifungal Activity of this compound

Fungal Species Minimum Inhibitory Concentration (MIC) Reference
Candida albicans 5.37 µg/mL uef.finih.gov
Candida glabrata 5.37 µg/mL uef.finih.gov

Proposed Molecular and Cellular Mechanisms of Action

The antimicrobial effects of alkaloids like this compound are believed to stem from their ability to interfere with essential cellular structures and functions in microorganisms. nih.gov

Modulation of Cell Membrane Permeability

A key proposed mechanism of action for piperidine (B6355638) alkaloids is the disruption of cell membrane permeability. uef.finih.gov It is suggested that these compounds can traverse cellular membranes, leading to an alteration of the membrane's integrity. uef.fiunimi.it This disruption can cause the leakage of vital intracellular components, such as proteins and nucleic acids, ultimately leading to cell death. uef.firesearchgate.net This ability to alter membrane permeability is considered a significant factor in the bactericidal activity of these alkaloids. researchgate.net

Interference with Bacterial Metabolism and Biosynthesis Pathways

Alkaloids can also exert their antimicrobial effects by interfering with various metabolic and biosynthetic pathways within bacterial cells. nih.govrsc.org This can include the inhibition of enzymes that are crucial for bacterial survival and proliferation. researchgate.net By disrupting these enzymatic processes, alkaloids can lead to a compromised bacterial metabolism. researchgate.net Furthermore, some alkaloids have been shown to inhibit the synthesis of nucleic acids and proteins, which are fundamental processes for bacterial growth and replication. nih.gov Flavonoids, another class of compounds sometimes found alongside alkaloids, are known to inhibit energy metabolism in bacteria. tjnpr.orgtjnpr.org

Potential for Efflux Pump Inhibition

Research into the antimicrobial properties of piperidine alkaloids has uncovered their potential to act as efflux pump inhibitors (EPIs). Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic can be increased, potentially restoring its efficacy.

While direct, extensive studies on this compound as an efflux pump inhibitor are still emerging, the broader class of piperidine alkaloids has shown significant activity in this area. For instance, piperine (B192125), a well-known piperidine alkaloid from black pepper, is recognized for its ability to inhibit the NorA efflux pump in Staphylococcus aureus. ru.nl This inhibition leads to an increased accumulation of drugs like ciprofloxacin (B1669076) within the bacteria. ru.nl This mechanism is a key area of investigation for combating multidrug-resistant bacteria. ru.nl

Studies suggest that (±)-epidihydropinidine may also function by inhibiting efflux channels in various bacteria, including Enterococcus faecalis. uef.fi This potential mechanism could explain its ability to potentiate the effects of conventional antibiotics. uef.fi The general antimicrobial activity of alkaloids is often linked to their structural class, with piperidine alkaloids being among the most inhibitory. uef.fi Further research is needed to fully elucidate the specific interactions of this compound with bacterial efflux pumps and to determine its spectrum as an EPI. uef.fi

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogs

The biological activity of 2,6-disubstituted piperidine alkaloids like this compound is intrinsically linked to their stereochemistry and the nature of their substituents. While comprehensive SAR studies specifically for this compound are limited, analysis of related compounds provides significant insights.

The antimicrobial activity of piperidine alkaloids is highly dependent on their structural class. uef.fi For 2,6-disubstituted piperidines, the configuration of the substituents on the piperidine ring is crucial. In a study comparing synthetic (−)-iso-6-spectaline and (+)-spectaline, which differ in the configuration at the C-6 position, a significant difference in antimicrobial activity against Staphylococcus epidermidis was observed. jst.go.jp (+)-Spectaline showed an MIC of 12.5 µg/mL, whereas (−)-iso-6-spectaline had a much higher MIC of 100 µg/mL, indicating that the specific stereoisomer is critical for biological function. jst.go.jp This highlights that even minor changes in the stereostructure can dramatically affect the biological behavior of these alkaloids. jst.go.jp

The nature of the side chains at the C-2 and C-6 positions also plays a vital role. The presence of both a methyl group at C-2 and a propyl group at C-6 in this compound contributes to its observed broad-spectrum antibacterial and antifungal activities. uef.finih.gov The activity of the racemic mixture of (±)-epidihydropinidine suggests potential synergistic effects between the two enantiomers.

Comparative Analysis with Related Piperidine Alkaloids (e.g., Dihydropinidine, Pinidinone, Pinidinol)

Comparing the biological activities of this compound with its structural relatives—dihydropinidine, pinidinone, and pinidinol—reveals the subtle yet significant impact of functional groups and stereochemistry on their effects. These compounds share the 2,6-disubstituted piperidine core but differ in their side chains or oxidation state.

This compound is primarily recognized for its promising broad-spectrum antibacterial and antifungal properties. uef.finih.gov It has shown significant growth-inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Enterococcus faecalis, with a reported MIC value as low as 5.37 µg/mL against these strains. uef.finih.gov

Dihydropinidine , an isomer of this compound, is noted for a different range of biological activities. It has been reported to possess necrotoxic, hemolytic, phytotoxic, insecticidal, antibacterial, and antifungal properties. ru.nl It has also demonstrated promising antifeedant activity against the large pine weevil, a significant pest in coniferous forests.

Pinidinone , a ketone analog, is considered a defensive alkaloid. uef.fi Its synthesis and biological properties have been a subject of interest, particularly in the context of chemoenzymatic strategies. helsinki.fi

Pinidinol , the alcohol analog, has been investigated for potential pharmacological effects, including analgesic, anti-inflammatory, and anticholinergic properties. uef.fi However, its antimicrobial activity appears to be limited, with some studies reporting that cis-pinidinol lacks antibacterial effects. uef.fi

This comparative analysis underscores that the specific functional groups and stereochemistry of the side chains on the piperidine ring are critical determinants of the primary biological activity of these alkaloids. While this compound stands out for its antimicrobial potential, its close relatives exhibit a diverse array of biological effects, from insecticidal to potential CNS activities.

Advanced Analytical Techniques in Epidihydropinidine Research

Chromatographic Separations for Isolation and Purification

Chromatographic techniques are fundamental for isolating epidihydropinidine from complex plant matrices. The process typically begins with the extraction of alkaloids from plant material, such as needles or bark, using an acidic solution to protonate the nitrogen-containing compounds, followed by a basification step and liquid-liquid extraction into an organic solvent like dichloromethane (B109758). cdnsciencepub.com

A common method for the initial purification of the alkaloid extract is solid-phase partitioning (SPP). uef.fi In this technique, the crude extract is loaded onto a column packed with a solid adsorbent material. cdnsciencepub.com The alkaloids are then eluted with a suitable solvent, separating them from other plant constituents. cdnsciencepub.com For instance, an EXtrelut NT20 column has been utilized for this purpose, with dichloromethane as the eluent. cdnsciencepub.com

Further purification can be achieved using thin-layer chromatography (TLC). nih.gov After spotting the concentrated alkaloid fraction onto a TLC plate and developing it with an appropriate solvent system, the separated bands can be visualized, often with iodine vapor. nih.gov The section of the plate corresponding to this compound is then scraped off, and the compound is extracted from the silica (B1680970) gel. nih.gov

For more refined separation and analysis, gas chromatography (GC) is employed. cdnsciencepub.comresearchgate.net The volatile nature of this compound makes it well-suited for GC analysis. The choice of the GC column is critical for achieving good separation from other structurally similar alkaloids. A common choice is a non-polar column, such as a HP-1ms or HP-5ms, which separates compounds based on their boiling points and, to a lesser extent, their interaction with the stationary phase. cdnsciencepub.com

High-performance liquid chromatography (HPLC) is another powerful technique used in the analysis of this compound and related compounds. mdpi.com While less common for the primary isolation of this compound itself, HPLC is invaluable for analyzing non-volatile derivatives or for method development in quantitative analysis. mdpi.com

The table below summarizes the chromatographic techniques used for the isolation and purification of this compound.

Technique Stationary Phase Mobile Phase/Eluent Purpose
Solid-Phase Partitioning (SPP)EXtrelut NT20DichloromethaneInitial purification of crude alkaloid extract cdnsciencepub.com
Thin-Layer Chromatography (TLC)Silica GelVariesFurther purification and fractionation nih.gov
Gas Chromatography (GC)HP-1ms / HP-5msHelium (carrier gas)Separation and analysis of volatile alkaloids cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC)C18Acetonitrile/WaterAnalysis of derivatives and quantitative methods mdpi.com

Quantitative Analysis Methods (e.g., GC-MS for Concentration Determination)

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the quantitative analysis of this compound. cdnsciencepub.comnih.gov This method offers both high separation efficiency and definitive compound identification based on mass spectra.

For quantification, a standard of known concentration, such as racemic (±)-epidihydropinidine, is used to create a calibration curve. cdnsciencepub.com The area of the chromatographic peak corresponding to this compound in a sample is then compared to this curve to determine its concentration. cdnsciencepub.com The use of an internal standard is also a common practice to improve accuracy and precision by correcting for variations in injection volume and instrument response. acs.org

The GC-MS operating conditions are optimized to achieve good resolution and sensitivity. Typical parameters include the injector and transfer line temperatures, the oven temperature program, and the carrier gas flow rate. cdnsciencepub.com For example, a common setup involves an initial oven temperature of 70°C, which is then ramped up to 280°C. cdnsciencepub.com

The mass spectrometer is typically operated in electron ionization (EI) mode. cdnsciencepub.com The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for this compound, allowing for its unambiguous identification even in complex mixtures. cdnsciencepub.com Key mass-to-charge ratio (m/z) fragments for related piperidine (B6355638) alkaloids have been identified, aiding in the differentiation of various compounds within the alkaloid profile. cdnsciencepub.com

The following table details typical GC-MS parameters for the quantitative analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 6890 or similar cdnsciencepub.com
Column HP-1ms (30 m x 0.25 mm ID, 25 µm film thickness) cdnsciencepub.com
Injector Temperature 240°C cdnsciencepub.com
Transfer Line Temperature 240°C cdnsciencepub.com
Oven Program 70°C initial, ramped at 20°C/min to 280°C cdnsciencepub.com
Injection Volume 2 µL (split ratio, 91.1:1) cdnsciencepub.com
Mass Spectrometer Agilent HP 5973 Mass Selective Detector or similar cdnsciencepub.com
Ionization Mode Electron Ionization (EI) uef.fi
Quantification Standard Racemic (±)-epidihydropinidine cdnsciencepub.com

Spectrophotometric Methodologies for Compound Profiling

While GC-MS is the primary tool for detailed analysis, spectrophotometric methods can be employed for the initial screening and quantification of total alkaloids or specific classes of compounds in an extract. mdpi.comga-online.org

For instance, after a microdilution assay to test for biological activity, the turbidity of bacterial or fungal cultures can be measured using a spectrophotometer at a specific wavelength (e.g., 620 nm) to determine growth inhibition. mdpi.com This provides an indirect measure of the bioactive compounds present, including this compound. mdpi.comuef.fi

Furthermore, spectrophotometric assays can be used to determine the total phenolic and flavonoid content in plant extracts. ga-online.org Although not specific to this compound, these methods provide a broader chemical profile of the extract and can be useful in understanding the synergistic effects of different compound classes. mdpi.com

It is important to note that while spectrophotometric methods are rapid and cost-effective, they lack the specificity of chromatographic techniques. Therefore, they are often used in conjunction with methods like GC-MS for a comprehensive analysis of the chemical profile of a sample containing this compound.

Future Research Directions and Potential Academic Applications

Elucidation of Complete Enzymatic Biosynthesis Pathways

While the general biosynthetic pathway for piperidine (B6355638) alkaloids in conifers has been proposed, the specific enzymatic steps leading to epidihydropinidine are not fully understood. mdpi.com It is suggested that this compound is an end-product of the trans-pathway of biosynthesis. mdpi.com A proposed precursor to this compound is 1,6-dehydropinidine. mdpi.com Another intermediate in this pathway is believed to be 2-methyl-6-propyl-piperideine. scholaris.ca Future research should focus on identifying and characterizing the specific enzymes involved in each step of this pathway. This could involve a combination of transcriptomics, proteomics, and gene silencing techniques to pinpoint the genes and corresponding enzymes responsible for the conversion of precursors into this compound. A complete understanding of the biosynthetic machinery would not only be a significant academic achievement but could also open doors for metabolic engineering to enhance the production of this valuable compound in plants or heterologous systems. unimi.it

Rational Design and Synthesis of this compound Derivatives with Tailored Bioactivities

The inherent bioactivity of this compound serves as an excellent starting point for the development of novel therapeutic agents. biointerfaceresearch.com The synthesis of various enantiopure forms and derivatives of this compound has already been explored. mdpi.comtandfonline.comtandfonline.com The synthesis of racemic (±)-epidihydropinidine has been accomplished, providing material for initial biological screening. uef.firesearchgate.net

Future work should focus on the rational design and synthesis of this compound derivatives. By modifying the core structure, for instance, by introducing different functional groups or altering stereochemistry, it may be possible to create analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.net For example, structure-activity relationship (SAR) studies could be conducted by synthesizing a library of derivatives and evaluating their activity against a panel of microbial pathogens. biointerfaceresearch.comnih.gov This approach could lead to the identification of compounds with superior antimicrobial efficacy or a broader spectrum of activity. nih.govnih.gov

Comprehensive Mechanistic Characterization at the Molecular Level

While this compound has demonstrated significant antibacterial and antifungal activity, the precise molecular mechanisms underlying these effects remain to be fully elucidated. nih.govmdpi.com Preliminary studies on other piperidine alkaloids suggest potential mechanisms such as the inhibition of efflux pumps and modulation of membrane permeability. uef.firesearchgate.net For instance, piperine (B192125) has been shown to inhibit the MdeA efflux pump in Staphylococcus aureus. uef.fi

Future research should employ a range of biochemical and biophysical techniques to identify the specific molecular targets of this compound within microbial cells. uef.fi This could involve studies on its effects on cell wall synthesis, cell division, biofilm formation, and integrity. uef.fi Understanding the mechanism of action at a molecular level is critical for optimizing the therapeutic potential of this compound and its derivatives and for anticipating potential resistance mechanisms. frontiersin.org

Investigation of Synergistic Interactions with Other Phytochemicals

Future studies should investigate the potential synergistic interactions between this compound and other compounds present in Norway spruce. uef.fi This could involve testing combinations of purified this compound with other isolated phytochemicals against various microbial strains. uef.fi Identifying synergistic combinations could lead to the development of more potent, broad-spectrum antimicrobial formulations and may offer a strategy to combat the development of drug resistance. mdpi.comnih.gov

Role in Plant-Environment Interactions and Co-evolutionary Studies

The production of secondary metabolites like this compound is often a plant's response to environmental stimuli and plays a crucial role in its defense against herbivores and pathogens. mdpi.comnih.govjulius-kuehn.de The concentration of this compound and its precursors can be influenced by environmental factors such as light spectra. cdnsciencepub.com For instance, supplemental blue light has been shown to decrease the concentrations of this compound and its precursor, 2-methyl-6-propyl-1,6-piperideine, in Norway spruce seedlings. cdnsciencepub.com

Further research is needed to understand the ecological role of this compound in mediating the interactions between Picea abies and its environment. nih.govfrontiersin.orgnih.gov This includes investigating its role in deterring herbivores, protecting against pathogenic fungi and bacteria, and potentially influencing the soil microbiome through root exudation. nih.govjulius-kuehn.de Co-evolutionary studies could also explore how the production of this compound has evolved in response to selective pressures from pests and pathogens, providing insights into the dynamic nature of plant chemical defense. frontiersin.org

Q & A

Q. What are the key synthetic methodologies for producing epidihydropinidine, and how do experimental parameters influence yield and enantioselectivity?

this compound synthesis typically employs Beak's N-Boc-piperidine α-lithiation/alkylation methodology to introduce methyl groups at the C-6 position . Critical steps include TBDMS protection of hydroxyl groups to prevent steric hindrance during alkylation and Dess–Martin oxidation for aldehyde formation . Yield optimization requires strict temperature control (−78°C for lithiation) and inert atmospheres (argon) to minimize side reactions . Enantioselectivity is achieved via catalytic dynamic resolution, with optical rotation ([α]D) values compared to literature standards to confirm purity .

Q. Which analytical techniques are most reliable for characterizing this compound's structural and stereochemical properties?

Polarimetry ([α]D measurements) is essential for verifying enantiomeric purity, with deviations >0.5° suggesting impurities . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, identifies substituent positions (e.g., C-2 vs. C-6 methyl groups). High-Performance Liquid Chromatography (HPLC) with chiral columns resolves enantiomers, while mass spectrometry confirms molecular weight . Data should be cross-referenced with literature values (e.g., [α]D = −2.7 for enantiopure (−)-epidihydropinidine) .

Q. How can researchers design experiments to assess this compound's antimicrobial activity against bacterial and fungal pathogens?

Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard for evaluating antibacterial (e.g., Staphylococcus aureus) and anti-Candida activity . Include positive controls (e.g., fluconazole for fungi) and negative controls (solvent-only wells). Test concentrations ranging from 0.5–128 µg/mL, with triplicate replicates to ensure statistical validity. Data should be presented in dose-response tables with 95% confidence intervals .

Advanced Research Questions

Q. What strategies address contradictions in reported optical rotation values for this compound enantiomers?

Discrepancies in [α]D values (e.g., −2.2 vs. −2.7) may arise from residual solvents or incomplete purification . To resolve this:

  • Replicate synthesis under strictly anhydrous conditions.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Validate purity using HPLC (≥99% area under the curve) and compare with literature protocols .

Q. How can enantioselective synthesis protocols be optimized to minimize racemization during this compound production?

Racemization often occurs during N-Boc deprotection. Mitigation strategies include:

  • Using trifluoroacetic acid (TFA) in dichloromethane at 0°C for controlled deprotection .
  • Introducing steric hindrance via TBDMS protection to stabilize intermediates .
  • Monitoring reaction progress with thin-layer chromatography (TLC) every 30 minutes to terminate reactions before side-product formation .

Q. What experimental designs are recommended to investigate this compound's mechanism of action against microbial membranes?

Combine biophysical and microbiological approaches:

  • Liposome Assays : Measure membrane disruption using calcein leakage assays with artificial lipid bilayers mimicking bacterial membranes.
  • Fluorescence Microscopy : Use propidium iodide staining to visualize membrane integrity in treated vs. untreated Candida albicans.
  • Proteomic Profiling : Identify target proteins via LC-MS/MS after affinity chromatography with this compound-conjugated beads .

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

  • Pharmacokinetic Studies : Measure plasma concentration-time profiles in rodent models using LC-MS.
  • Formulation Optimization : Use liposomal encapsulation to enhance solubility and tissue penetration.
  • Dose-Response Correlations : Compare in vitro MIC values with in vivo therapeutic doses in infection models (e.g., murine candidiasis) .

Methodological Guidelines

What criteria ensure rigorous formulation of research questions on this compound's structure-activity relationships?

Apply the FINER framework:

  • Feasible : Prioritize questions answerable with accessible techniques (e.g., NMR over cryo-EM).
  • Novel : Focus on understudied substituents (e.g., C-2 chain modifications).
  • Ethical : Use approved biosafety protocols for antimicrobial testing.
  • Relevant : Align with gaps in piperidine alkaloid research .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report exact molar ratios, reaction times, and temperatures.
  • Provide spectral data (NMR, HRMS) in tabular format.
  • Include step-by-step protocols for critical steps (e.g., TBDMS protection) in supplementary materials .

Q. What statistical approaches are appropriate for analyzing dose-dependent antimicrobial effects?

Use nonlinear regression (logistic models) to calculate IC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to justify sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.